molecular formula C18H22N2O4 B1532127 tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate CAS No. 1160247-78-8

tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

Numéro de catalogue: B1532127
Numéro CAS: 1160247-78-8
Poids moléculaire: 330.4 g/mol
Clé InChI: QOOQGSVGCJWBMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a dihydroquinoline moiety, with two ketone groups at the 2' and 4' positions. The tert-butoxycarbonyl (Boc) group at the piperidine nitrogen enhances stability during synthetic processes.

  • Key Features: Spirocyclic architecture combining piperidine and quinoline. Two electron-withdrawing oxo groups influencing reactivity and solubility. Boc protection for synthetic versatility.

Propriétés

IUPAC Name

tert-butyl 2,4-dioxospiro[1H-quinoline-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20)14(21)12-6-4-5-7-13(12)19-15(18)22/h4-7H,8-11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOQGSVGCJWBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118370
Record name 1,1-Dimethylethyl 1′,4′-dihydro-2′,4′-dioxospiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-78-8
Record name 1,1-Dimethylethyl 1′,4′-dihydro-2′,4′-dioxospiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 1′,4′-dihydro-2′,4′-dioxospiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

Introduction

Tert-butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (CAS No. 1160247-78-8) is a synthetic compound with potential biological activity. Its unique structure, characterized by a spiro-piperidine and quinoline moiety, suggests a range of pharmacological applications, particularly in the fields of anti-infective and anticancer therapies. This article reviews the biological activity of this compound based on recent studies, including enzyme inhibition, antimicrobial properties, and structure-activity relationships.

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 330.38 g/mol
  • CAS Number : 1160247-78-8

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A high-throughput screening against Mycobacterium tuberculosis identified several derivatives with significant anti-tubercular activity, emphasizing the importance of structural modifications to enhance efficacy. The minimum inhibitory concentration (MIC) values for selected analogs ranged from 6.3 to 23 µM, indicating promising antibacterial properties .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease processes. For example, it was tested against ADAMTS7, an enzyme implicated in cardiovascular diseases. The compound exhibited varying degrees of inhibition with a notable Ki value of 40 nM for one of its analogs, demonstrating its potential as a therapeutic agent in managing cardiovascular conditions .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of the compound. The following table summarizes key findings from SAR studies:

CompoundStructureADAMTS7 Ki (nM)ADAMTS5 Ki (nM)
1Base50 ± 203.0 ± 1.1
2Piperidine derivative380 ± 103.0 ± 0.6
3Spiro derivative40 ± 106.0 ± 1.0
EDV33Reference compound70 ± 1010 ± 0.1

The data indicate that structural modifications can significantly affect enzyme selectivity and potency, with certain derivatives showing enhanced activity against ADAMTS7 while retaining low inhibition against ADAMTS5 .

Case Studies

Case Study 1: Anti-Tubercular Activity

In a study focused on tuberculosis, researchers synthesized a library of compounds based on the piperidine scaffold and evaluated their activity against Mycobacterium tuberculosis. Among these, tert-butyl derivatives demonstrated promising results, leading to further exploration of their mechanism of action and potential resistance pathways .

Case Study 2: Cardiovascular Applications

Another investigation assessed the potential of this compound as an inhibitor of ADAMTS7 in cardiovascular disease models. The study highlighted its selectivity and potency compared to existing therapeutics, suggesting that further development could lead to new treatments for atherosclerosis .

Comparaison Avec Des Composés Similaires

tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

  • CAS : 769106-43-6 .
  • Molecular Formula : C₁₈H₂₄N₂O₃.
  • Molecular Weight : 316.39 g/mol.
  • Key Differences :
    • Contains only one oxo group (2'-position) vs. two in the target compound.
    • Higher predicted boiling point (491.1°C) and density (1.19 g/cm³) due to reduced polarity .
  • Synthesis : Prepared via Boc protection and acylation of spiropiperidine precursors under mild conditions .

tert-Butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

  • CAS : 2197055-81-3 .
  • Molecular Formula : C₁₈H₂₅ClN₂O₂.
  • Molecular Weight : 336.9 g/mol.
  • Key Differences :
    • Chloro substituent at the 8'-position increases steric bulk and lipophilicity.
    • Altered electronic effects due to the electron-withdrawing Cl group.
  • Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies .

tert-Butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,6]naphthyridine]-1-carboxylate (14c)

  • CAS: Not provided .
  • Molecular Formula : C₁₈H₂₄N₄O₂.
  • Melting point: 143–145°C, indicating higher crystallinity than quinoline analogs.
  • Synthesis : Prepared via flow chemistry with Pd-C catalysis, demonstrating scalability .

tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

  • CAS: Not provided .
  • Molecular Formula: C₁₈H₂₃NO₄.
  • Key Differences: Chroman (benzopyran) ring replaces quinoline, introducing an oxygen atom for improved solubility. Single ketone group at the 4-position vs. dual oxo groups in the target compound.
  • Synthesis: Derived from 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate, yielding 72% product .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Melting Point (°C) Synthesis Method
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate 1160247-78-8 C₁₈H₂₂N₂O₄* 334.4* 2',4'-dioxo-quinoline Not reported Pd/C-catalyzed debenzylation
tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate 769106-43-6 C₁₈H₂₄N₂O₃ 316.39 2'-oxo-quinoline Not reported Acylation under mild conditions
tert-Butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate 2197055-81-3 C₁₈H₂₅ClN₂O₂ 336.9 8'-chloro-quinoline Not reported Halogenation of parent compound
tert-Butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,6]naphthyridine]-1-carboxylate Not provided C₁₈H₂₄N₄O₂ 334.4 Naphthyridine ring 143–145 Flow chemistry with Pd-C
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Not provided C₁₈H₂₃NO₄ 331.4 Chroman ring, 4-oxo Not reported Condensation reaction

*Estimated based on structural similarity.

Key Findings and Implications

Ring Systems: Quinoline-based spirocycles exhibit stronger π-π stacking interactions than naphthyridine or chroman derivatives, affecting crystallization and bioavailability .

Synthetic Flexibility: Boc protection is universally employed for nitrogen stability across analogs . Pd/C-catalyzed hydrogenolysis is a common deprotection method, enabling efficient synthesis of diverse derivatives .

Chloro and fluoro substituents (e.g., in and ) improve metabolic stability and membrane permeability .

Méthodes De Préparation

Synthesis of the Quinoline Moiety

  • The quinoline ring is typically synthesized via the Skraup synthesis , a classical method involving the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene or arsenic acid. This step yields the quinoline nucleus, which serves as the key scaffold for further functionalization.

Formation of the Piperidine Ring and Spirocyclization

  • The piperidine ring is introduced via reaction of appropriate piperidine derivatives, such as N-Boc-protected 4-bromopiperidine, with the quinoline intermediate.
  • Spirocyclization is achieved under basic conditions, often using amines like N,N-diisopropylethylamine or triethylamine as bases in solvents such as dichloromethane or tetrahydrofuran. This step forms the spiro linkage between the quinoline and piperidine rings, generating the spiro[piperidine-4,3'-quinoline] core.

Introduction of the tert-Butyl Carboxylate Group

  • The tert-butyl ester group is typically introduced by reacting the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, facilitating carbamate formation at the nitrogen atom of the piperidine ring.
  • Reaction conditions involve low temperatures (0–20 °C) and extended stirring times (up to 18 hours), followed by aqueous workup and purification to isolate the tert-butyl ester derivative with high yield and purity.

Oxidation to Achieve 2',4'-Dioxo Functionalities

  • The oxidation of the spirocyclic intermediate to introduce the 2',4'-dioxo groups on the quinoline moiety is performed using oxidizing agents such as potassium permanganate or chromium trioxide.
  • These reagents selectively oxidize the dihydroquinoline portion to the corresponding diketone (dioxo) functionalities, completing the formation of tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate.

Representative Experimental Data and Conditions

Step Reaction Reagents & Conditions Yield (%) Notes
1 Quinoline synthesis (Skraup) Aniline derivative, glycerol, H2SO4, oxidant (e.g., nitrobenzene), reflux Variable Formation of quinoline core
2 N-Boc-4-bromopiperidine synthesis 4-bromopiperidine hydrobromide, di-tert-butyl dicarbonate, N,N-diisopropylethylamine, DCM, 0–20 °C, 18 h Quantitative (100%) Key intermediate for spirocyclization
3 Spirocyclization Quinoline derivative, N-Boc-4-bromopiperidine, base (triethylamine or DIPEA), THF or DCM, room temp, 5–18 h 85–98% Formation of spiro linkage
4 Oxidation to dioxo Potassium permanganate or CrO3, aqueous/organic solvent, controlled temperature Not specified Conversion to 2',4'-dioxo functionalities

Analytical and Characterization Findings

  • NMR Spectroscopy : Proton NMR data of intermediates such as N-Boc-4-bromopiperidine show characteristic tert-butyl singlets at ~1.46 ppm and multiplets corresponding to piperidine protons, confirming successful protection and substitution.
  • Molecular Weight and Formula : The final compound has a molecular formula of C18H22N2O4 with a molecular weight of approximately 330.38 g/mol, consistent with the addition of the tert-butyl ester and dioxo groups.
  • Purity and Yield : The synthetic routes reported yield high purity products, with yields ranging from 85% to quantitative in key steps, indicating efficient and scalable methods.

Summary of Preparation Methodology

Preparation Aspect Details
Core synthesis Skraup synthesis for quinoline ring
Spirocyclization Reaction of quinoline with N-Boc-4-bromopiperidine under basic conditions
Protection group tert-Butyl carbamate introduced via di-tert-butyl dicarbonate
Oxidation Selective oxidation to 2',4'-dioxo using strong oxidants
Solvents Dichloromethane, tetrahydrofuran
Bases N,N-diisopropylethylamine, triethylamine
Temperature 0–20 °C for protection; room temperature for spirocyclization
Yields 85–100% in key steps
Purification Standard aqueous workup, drying over Na2SO4, filtration, concentration under reduced pressure

Research Findings and Applications

  • The compound has been studied for its biological activity, particularly as an enzyme inhibitor with potential therapeutic applications.
  • The synthetic methodology allows for structural modifications, enabling exploration of analogs for enhanced activity.
  • The robust preparation methods support scalability for research and industrial applications.

Q & A

Q. What are the common synthetic routes for tert-butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step routes, including:
  • Cyclocondensation : Reacting substituted anilines with glycerol under acidic conditions (e.g., H₂SO₄) to form the quinoline core .
  • Spirocyclization : Coupling the quinoline intermediate with a piperidine derivative using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane (DCM) at 0–5°C to form the spiro junction .
  • Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) .
    Optimization involves controlling reaction time, temperature, and catalyst loading. For example, reducing DCM moisture content improves spirocyclization yield by minimizing hydrolysis side reactions .

Q. Which analytical techniques are most effective for structural elucidation of this spirocyclic compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (XRD) : Resolves the spirocyclic conformation and confirms stereochemistry. SHELX software (e.g., SHELXL) is recommended for refinement, particularly for handling high-resolution or twinned data .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinoline vs. piperidine protons). 2D NMR (COSY, NOESY) clarifies spatial relationships and confirms the spiro junction .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₂₀N₂O₄; calc. 330.38 g/mol) and detects impurities .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use biochemical assays (e.g., ADP-Glo™) to measure inhibition of kinases like CDK2 or EGFR. IC₅₀ values are determined via dose-response curves .
  • Cellular Viability Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., BSA for plasma protein binding) .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically addressed?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric assays) and cellular (e.g., Western blot for phosphorylated targets) methods .
  • Purity Verification : Employ HPLC (≥95% purity) and HRMS to rule out batch-specific impurities .
  • Structural Confirmation : Re-analyze active batches via XRD to exclude polymorphic variations affecting activity .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Disordered Moieties : The tert-butyl group may exhibit rotational disorder. Use SHELXL’s PART instruction to model disorder and apply restraints to thermal parameters .
  • Twinning : If twinning is detected (e.g., via Rint > 0.05), apply twin refinement protocols in SHELXL, specifying a twin law (e.g., -h, -k, -l) .
  • Data Resolution : For low-resolution data (<1.0 Å), prioritize hydrogen placement via HFIX commands and validate with Hirshfeld atom refinement .

Q. What structure-activity relationships (SAR) are observed between this compound and its structural analogs?

  • Methodological Answer : Modifications to the quinoline/piperidine core and substituents significantly impact activity:
Analog (Example)Structural VariationBiological Impact
6'-Fluoro derivative Fluorine at C6'↑ Lipophilicity, ↑ kinase selectivity
2-Acetyl spiroisoquinoline Acetyl vs. carboxylate at C2↓ Solubility, altered binding conformation
SAR studies suggest that electron-withdrawing groups (e.g., -F) enhance target affinity, while bulky substituents reduce cellular permeability .

Q. How can the stability of this compound under varying storage conditions be evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
  • Lyophilization Stability : Prepare aqueous solutions (pH 3–7), lyophilize, and store at -80°C. Assess rehydration recovery and aggregate formation via dynamic light scattering (DLS) .

Q. What strategies are effective for experimental phasing in XRD studies of this compound?

  • Methodological Answer :
  • SAD/MAD Phasing : Incorporate heavy atoms (e.g., selenomethionine derivatives) for anomalous scattering. Use SHELXC/D/E pipelines for fast phasing .
  • Molecular Replacement : If analogs are solved (e.g., PubChem entries), use Phaser with a trimmed model (excluding flexible tert-butyl groups) .

Q. How do fluorine substituents influence the compound’s reactivity and pharmacokinetics?

  • Methodological Answer :
  • Metabolic Stability : Fluorine at C6' () reduces CYP450-mediated oxidation, confirmed via liver microsome assays (t₁/₂ > 2 hrs) .
  • Electrophilic Reactivity : ¹⁹F NMR tracks fluorine participation in SNAr reactions, e.g., with thiols in glutathione trapping assays .

Q. What computational methods are suitable for analyzing the spirocyclic conformation’s flexibility?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water, DMSO) for 100 ns. Analyze dihedral angles (quinoline-piperidine junction) for conformational sampling .
  • QM/MM Calculations : Use Gaussian at the B3LYP/6-31G* level to map energy barriers for spiro ring puckering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Reactant of Route 2
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.